molecular formula C13H14N4OS B1668765 6-Cyclohexyl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 577696-37-8

6-Cyclohexyl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Numéro de catalogue: B1668765
Numéro CAS: 577696-37-8
Poids moléculaire: 274.34 g/mol
Clé InChI: SWTUPSNBTSPBIH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le Cardionogène 1 est un composé chimique connu pour son rôle d'inhibiteur de la voie de signalisation Wnt. Il a montré un potentiel dans la recherche sur le cancer et les maladies cardiovasculaires. Le composé est particulièrement remarquable pour sa capacité à moduler la taille du cœur et à promouvoir la génération de cardiomyocytes dans les embryons de poissons zèbres et les cellules souches embryonnaires murines .

Applications De Recherche Scientifique

In Vivo Studies

In vivo studies using zebrafish models have provided insights into the effects of Cardionogen 1 on heart development:

  • Cardiac Hyperplasia : Treatment with Cardionogen 1 resulted in significant increases in cardiac cell numbers at various developmental stages, demonstrating its biphasic role in promoting or inhibiting heart formation based on timing .
  • Cardiomyocyte Differentiation : The compound has been shown to induce differentiation of embryonic stem cells into beating cardiomyocytes, indicating functional conservation across species .

Therapeutic Implications

The potential therapeutic applications of Cardionogen 1 extend beyond developmental biology into regenerative medicine:

  • Heart Regeneration : Studies indicate that Cardionogen 1 can enhance myocardial regeneration following injury. In models of myocardial infarction, treatment with this compound led to increased production of new cardiomyocytes and reduced fibrosis, improving heart function post-injury .
  • Minimal Adverse Effects : The use of Cardionogen 1 has been associated with minimal adverse effects during cardiac regeneration processes, making it a promising candidate for further preclinical investigations in regenerative therapies .

Table: Summary of Key Findings on Cardionogen 1

Study ReferenceKey FindingsModel UsedMechanism
Promotes cardiomyocyte generation; inhibits Wnt/β-catenin signalingZebrafish embryosWnt inhibitor
Increases heart size via myocardial hyperplasiaZebrafish embryosExpansion of cardiac progenitor cells
Enhances myocardial regeneration post-injury; reduces fibrosisMurine modelsWnt inhibition leading to increased CM proliferation

Analyse Biochimique

Biochemical Properties

6-Cyclohexyl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as mitogen-activated protein kinase kinase kinase 3 (MEKK3), influencing its activity and downstream signaling pathways . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of its activity. Additionally, this compound can interact with proteins involved in cellular signaling, thereby affecting various biochemical pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific context. For example, the compound’s interaction with MEKK3 can inhibit its kinase activity, thereby modulating downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Cardionogène 1 peut être synthétisé par une série de réactions chimiques impliquant la formation d'une structure triazolothiadiazole. La synthèse implique généralement la réaction d'un dérivé du furane avec un groupe cyclohexyle, suivie de la formation du cycle triazolothiadiazole .

Méthodes de production industrielle : La production industrielle du Cardionogène 1 implique des voies de synthèse similaires, mais à plus grande échelle. Le processus inclut l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Cardionogène 1 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites du Cardionogène 1 .

4. Applications de la recherche scientifique

Le Cardionogène 1 a un large éventail d'applications en recherche scientifique, notamment :

    Chimie : Utilisé comme outil pour étudier la voie de signalisation Wnt et son rôle dans divers processus biologiques.

    Biologie : Employé dans la recherche sur le développement et la régénération du cœur, en particulier chez les embryons de poissons zèbres et les cellules souches embryonnaires murines.

    Médecine : Envisagé pour son potentiel dans le traitement des maladies cardiovasculaires et du cancer en modulant la voie de signalisation Wnt.

    Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les maladies cardiaques et le cancer

5. Mécanisme d'action

Le Cardionogène 1 exerce ses effets en inhibant la voie de signalisation Wnt. Il cible spécifiquement l'activité transcriptionnelle dépendante de Wnt/β-caténine, conduisant à la modulation de la taille du cœur et de la génération de cardiomyocytes. Le composé peut inhiber la tumorigenèse hépatique induite par Myc et promouvoir la formation de cellules cardiaques à la fois dans les cellules souches murines et les embryons de poissons zèbres .

Comparaison Avec Des Composés Similaires

Le Cardionogène 1 fait partie d'un groupe de composés structurellement apparentés, notamment le Cardionogène 2 et le Cardionogène 3. Ces composés partagent des mécanismes d'action similaires, mais peuvent différer en termes de puissance et d'effets spécifiques sur le développement et la régénération du cœur. Le Cardionogène 1 est unique en sa capacité à moduler la taille du cœur et à promouvoir la génération de cardiomyocytes pendant des stades de développement spécifiques .

Composés similaires :

Activité Biologique

Cardionogen 1 (CDNG1) is a small molecule identified for its significant role in modulating cardiogenesis through the inhibition of Wnt/β-catenin signaling pathways. This compound has been the focus of various studies due to its potential therapeutic applications in cardiac development and regeneration.

Cardionogen 1 functions primarily as a Wnt signaling modulator , exhibiting potent inhibition of Wnt/β-catenin-dependent transcription. The effective concentration (EC50) for this inhibition in murine embryonic stem (ES) cells is approximately 23 nM . This mechanism is crucial as Wnt signaling plays a pivotal role in heart development, and its dysregulation can lead to various cardiac anomalies.

Effects on Cardiomyocyte Generation

Research indicates that Cardionogen 1 can promote cardiomyocyte generation under specific conditions. In zebrafish embryos, treatment with Cardionogen 1 leads to an increase in heart size through myocardial hyperplasia , which is characterized by an expansion of cardiac progenitor cells rather than an increase in individual cardiomyocyte size .

Comparative Data on Cardionogen Treatment

Treatment ConditionCardiomyocyte Count (at 60 hpf)Notes
Control212 ± 5Baseline count
Cardionogen (2-5 hpf)178 ± 3Inhibitory effect observed
Cardionogen (5-12 hpf)245 ± 5Increased cell number
Cardionogen (12-60 hpf)265 ± 5Marked increase compared to controls

The data shows that early treatment with Cardionogen can inhibit cardiomyocyte generation, but later treatment can recover and enhance cardiomyocyte numbers, indicating a biphasic response to the timing of administration .

Case Studies and Experimental Findings

In one study, zebrafish embryos treated with Cardionogen exhibited significant increases in expression levels of cardiac differentiation markers such as nkx2.5 , cmlc2 , and ventricular myosin heavy chain (vmhc) during critical stages of heart development . This suggests that Cardionogen not only promotes cardiomyocyte proliferation but also enhances the differentiation of these cells into functional cardiac tissue.

In mammalian models, Cardionogen has shown promise in enhancing cardiac repair following myocardial infarction. Injured hearts treated with Cardionogen displayed increased numbers of newly formed cardiomyocytes and reduced fibrosis, indicating improved functional recovery .

Summary of Research Findings

  • Cardiogenesis Modulation: Cardionogen promotes cardiogenesis during and after gastrulation while inhibiting it before gastrulation.
  • Wnt/β-Catenin Inhibition: The compound effectively reduces β-catenin activity, which is crucial for normal heart development.
  • Therapeutic Potential: Its ability to enhance cardiac differentiation and regeneration positions Cardionogen as a potential lead compound for therapeutic applications in heart disease.

Propriétés

IUPAC Name

6-cyclohexyl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-2-5-9(6-3-1)12-16-17-11(10-7-4-8-18-10)14-15-13(17)19-12/h4,7-9H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTUPSNBTSPBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN3C(=NN=C3S2)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165921
Record name 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577696-37-8
Record name 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577696-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577696378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyclohexyl-3-(2-furanyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 577696-37-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-CYCLOHEXYL-3-(2-FURANYL)-1,2,4-TRIAZOLO(3,4-B)(1,3,4)THIADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698D5VCY7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cardionogen 1
Reactant of Route 2
Reactant of Route 2
Cardionogen 1
Reactant of Route 3
Cardionogen 1
Reactant of Route 4
Cardionogen 1
Reactant of Route 5
Cardionogen 1
Reactant of Route 6
Cardionogen 1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.